4-benzyl-N'-hydroxymorpholine-2-carboximidamide
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Overview
Description
“4-benzyl-N’-hydroxymorpholine-2-carboximidamide” is a compound with the CAS Number: 1000349-55-2 . It has a molecular weight of 235.29 and is a powder at room temperature . It’s used in various fields of research and industry.
Molecular Structure Analysis
The IUPAC name for this compound is 4-benzyl-N’-hydroxy-2-morpholinecarboximidamide . The InChI code is 1S/C12H17N3O2/c13-12(14-16)11-9-15(6-7-17-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Hydroxamic Acids in Plant Defense
Hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones, which are structurally related to 4-benzyl-N'-hydroxymorpholine-2-carboximidamide, are critical in plant defense. They offer resistance against pests, diseases, and play a role in detoxifying herbicides and in allelopathic effects of crops (Niemeyer, 1988).
Degradation of Water Contaminants
The study of 4-bromophenol, a compound abundant in water, relates to the degradation mechanisms involving compounds like this compound. The research focuses on understanding the intermediates, kinetics, and toxicity evolution during the degradation process, which is pivotal for environmental remediation (Xu et al., 2018).
DNA Repair Enzyme Inhibition in Cancer Therapy
Benzimidazole inhibitors, similar in structure to this compound, are used in targeting the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These inhibitors have potential in cancer chemotherapy as they can potentiate the efficacy of existing cancer therapies (White et al., 2000).
Glycosyltransferase Activity in Plants
Research on benzoates, which include derivatives similar to this compound, has shown that certain enzymes in plants can modify these compounds. This modification plays a significant role in plant metabolism and could be crucial in biotechnological applications (Lim et al., 2002).
Dermal Absorption and Metabolism Studies
Studies on parabens, structurally related to this compound, demonstrate their absorption and metabolism in human and animal skin. Understanding these processes is vital in assessing the safety and efficacy of topical formulations containing similar compounds (Jewell et al., 2007).
Bioimaging and Fluorescent Probing
A study involving extended-π-conjugated naphthorhodamine dyes, which can be linked to this compound, highlights their application in bioimaging and fluorescent probing. This research is significant for biomedical imaging and diagnostics (Zhao et al., 2016).
PARP Inhibitors with Antioxidant Activity
Research on 4-carboxamidobenzimidazoles, structurally similar to this compound, explores their role as PARP inhibitors with additional antioxidant activity. These compounds could be beneficial in treating conditions caused by oxidative stress (Kálai et al., 2009).
Synthesis of Polysubstituted Acylguanidines
Research on the synthesis of polysubstituted acylguanidines and guanylureas using (benzotriazol-1-yl)carboximidamides, related to this compound, has been conducted. This synthesis is crucial for developing new pharmaceuticals and chemical compounds (Katritzky et al., 2004).
Fluorescent Probes for Human Carboxylesterase Detection
A study focusing on the development of fluorescent probes for detecting human carboxylesterase 2, which involves compounds related to this compound, is significant in biochemical and pharmaceutical research (Liu et al., 2014).
Aromatic Oligomers in Aqueous Solution
Research on the interaction of aromatic oligomers, including structures similar to this compound, in water has applications in materials science and nanotechnology (Gabriel & Iverson, 2002).
Safety and Hazards
Properties
IUPAC Name |
4-benzyl-N'-hydroxymorpholine-2-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-12(14-16)11-9-15(6-7-17-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNVXEDYZMJYOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1CC2=CC=CC=C2)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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